molecular formula C11H13N3O3 B3147973 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole CAS No. 634174-14-4

1-(3-methoxypropyl)-5-nitro-1H-benzimidazole

Cat. No.: B3147973
CAS No.: 634174-14-4
M. Wt: 235.24 g/mol
InChI Key: ZOPXVYHFPDRYJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole is an organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and material sciences. This particular compound features a methoxypropyl group at the first position and a nitro group at the fifth position on the benzimidazole ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-nitro-1H-benzimidazole.

    Alkylation: The 5-nitro-1H-benzimidazole is subjected to alkylation using 3-methoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Alkyl or aryl halides, bases like sodium hydride or potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Major products formed from these reactions include 1-(3-aminopropyl)-5-nitro-1H-benzimidazole (from reduction) and various substituted benzimidazoles (from substitution reactions).

Scientific Research Applications

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential antimicrobial and antiparasitic activities. Benzimidazole derivatives are known to inhibit the growth of various microorganisms and parasites.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases. Benzimidazole derivatives have shown promise in treating conditions like cancer and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(3-methoxypropyl)-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or proteins essential for the survival and replication of microorganisms or cancer cells.

    Pathways: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole can be compared with other similar compounds, such as:

    1-(3-Methoxypropyl)-4-nitro-1H-benzimidazole: Similar structure but with the nitro group at the fourth position, which may result in different biological activities.

    1-(3-Methoxypropyl)-5-amino-1H-benzimidazole: The amino group instead of the nitro group can significantly alter the compound’s reactivity and biological properties.

    1-(3-Methoxypropyl)-5-chloro-1H-benzimidazole:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(3-methoxypropyl)-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-8-12-10-7-9(14(15)16)3-4-11(10)13/h3-4,7-8H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPXVYHFPDRYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701257190
Record name 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

634174-14-4
Record name 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=634174-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-5-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701257190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
1-(3-methoxypropyl)-5-nitro-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.